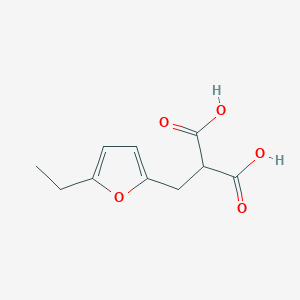
2-((5-Ethylfuran-2-yl)methyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Ethylfuran-2-yl)methyl)malonic acid is an organic compound that belongs to the class of malonic acid derivatives It features a furan ring substituted with an ethyl group and a malonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethylfuran-2-yl)methyl)malonic acid can be achieved through the malonic ester synthesis. This involves the alkylation of diethyl malonate with 5-ethylfuran-2-ylmethyl bromide. The reaction typically proceeds as follows:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with 5-ethylfuran-2-ylmethyl bromide to form the alkylated product.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, could also be applied to enhance the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Ethylfuran-2-yl)methyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The malonic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides and other electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could produce dihydrofuran derivatives .
Aplicaciones Científicas De Investigación
2-((5-Ethylfuran-2-yl)methyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving malonic acid derivatives.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-((5-Ethylfuran-2-yl)methyl)malonic acid involves its interaction with various molecular targets and pathways. The malonic acid moiety can act as a competitive inhibitor of enzymes that utilize malonyl-CoA as a substrate. This inhibition can affect metabolic pathways such as fatty acid synthesis and the citric acid cycle .
Comparación Con Compuestos Similares
Similar Compounds
Methylmalonic acid: A derivative of malonic acid with a methyl group. It is an important intermediate in the metabolism of fats and proteins.
Ethylmalonic acid: Similar to methylmalonic acid but with an ethyl group. It is used in biochemical evaluations and diagnostics.
Phenylmalonic acid: Contains a phenyl group and is used in organic synthesis and as a biochemical marker.
Uniqueness
2-((5-Ethylfuran-2-yl)methyl)malonic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H12O5 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-[(5-ethylfuran-2-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C10H12O5/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14/h3-4,8H,2,5H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
QYTQFNGKWCPKQN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(O1)CC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





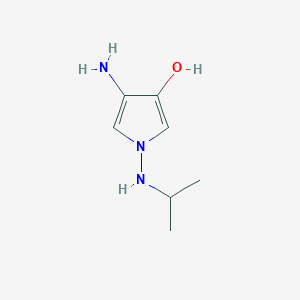
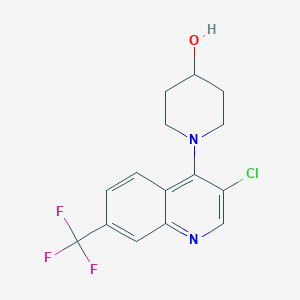
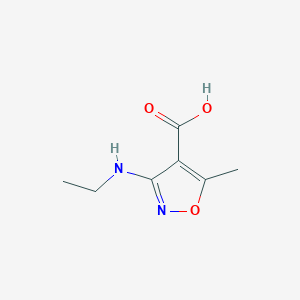
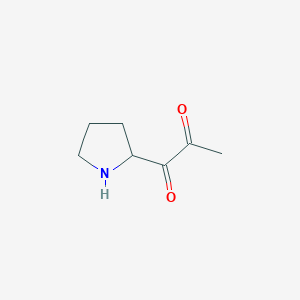

![2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
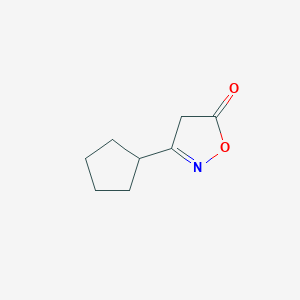
![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
